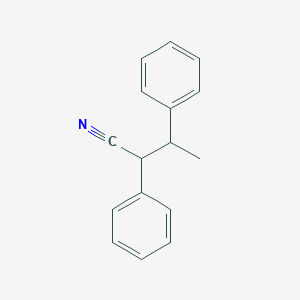
2,3-Diphenylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenylbutanenitrile is an organic compound with the molecular formula C16H15N It is characterized by the presence of two phenyl groups attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with benzyl chloride in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions, leading to the formation of the desired nitrile compound.
Another method involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 2-phenylacetonitrile can yield this compound. This reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as the control of reaction temperature and time, are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2,3-Diphenylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-diphenylbutanenitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl groups contribute to the compound’s hydrophobicity and can engage in π-π interactions with aromatic residues in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,2-diphenylbutanenitrile: This compound has a similar structure but includes a bromine atom, which can alter its reactivity and applications.
2,2-Diphenylbutanenitrile: Lacks the additional phenyl group at the 3-position, leading to different chemical properties and reactivity.
Uniqueness
2,3-Diphenylbutanenitrile is unique due to the presence of two phenyl groups, which enhance its stability and potential for diverse chemical transformations. Its structural features make it a valuable intermediate in organic synthesis and a useful probe in scientific research.
Properties
CAS No. |
5558-90-7 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2,3-diphenylbutanenitrile |
InChI |
InChI=1S/C16H15N/c1-13(14-8-4-2-5-9-14)16(12-17)15-10-6-3-7-11-15/h2-11,13,16H,1H3 |
InChI Key |
DRIXCPODDGFEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


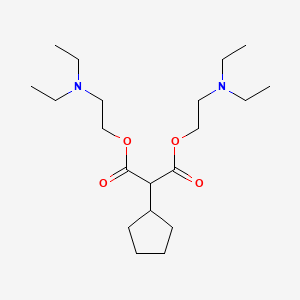
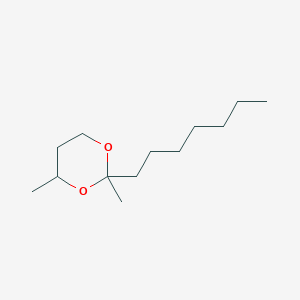

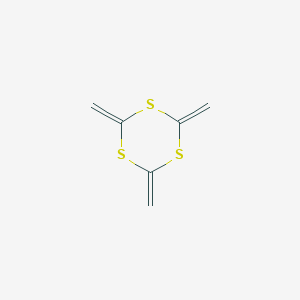
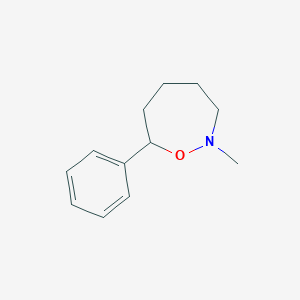
![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)
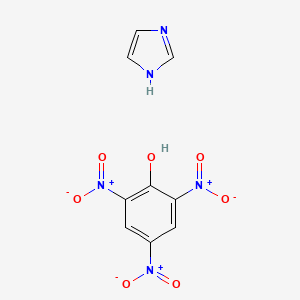

![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)


